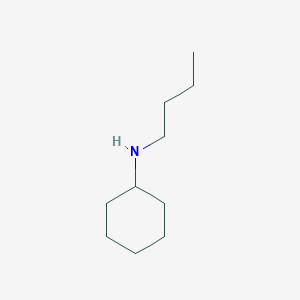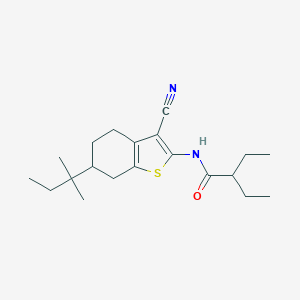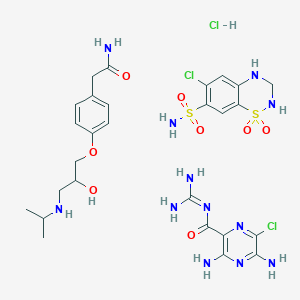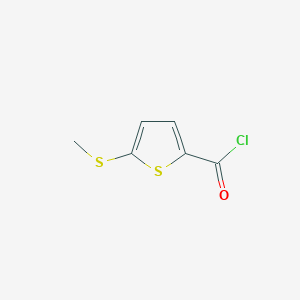
5-(Methylthio)thiophene-2-carbonyl chloride
Vue d'ensemble
Description
5-(Methylthio)thiophene-2-carbonyl chloride is a unique chemical compound with the empirical formula C6H5ClOS and a molecular weight of 160.62 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction. In a dry apparatus under a stream of nitrogen, 50 g of 5-methyl-2-thiophene carboxylic acid (0.352 moles) are mixed with 125.6 g of freshly distilled thionyl chloride (1.055 moles). The apparatus is then heated under reflux for 7 hours .Molecular Structure Analysis
The SMILES string of this compound is Cc1ccc(s1)C(Cl)=O and its InChI is 1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 .Applications De Recherche Scientifique
1. Synthesis and Properties of Thiophene Derivatives
The synthesis of various thiophene derivatives, including those related to 5-(Methylthio)thiophene-2-carbonyl chloride, has been widely studied. These derivatives exhibit interesting properties like the ability to form hydroxythiophenes, which are important in chemical synthesis. For instance, Skramstad et al. (2000) explored chlorinated thiophenes and their reactions, noting the formation of carbonyl and hydroxy forms in these compounds (Skramstad et al., 2000).
2. Antimicrobial Applications
Some thiophene derivatives have shown potential as antimicrobial agents. Benneche et al. (2011) synthesized various thiophen-2(5H)-ones and tested them for their ability to reduce biofilm formation by marine bacteria, demonstrating significant biofilm reduction in many compounds (Benneche et al., 2011).
3. Chemical Reactivity and Synthesis
The reactivity of thiophene derivatives in different chemical reactions is a key area of interest. For example, Jagodziński et al. (1986) studied the reaction of thiophene with isothiocyanates, leading to the formation of N-substituted carbothioamides (Jagodziński et al., 1986).
4. Development of Organic Compounds
Thiophene derivatives are crucial in developing various organic compounds, including polythiophenes and other polymers. Guay et al. (1992) investigated the electrooxidation of thiophene oligomers, which is relevant to the development of conducting polymers (Guay et al., 1992).
5. Structural Analysis
Understanding the molecular structure and conformation of thiophene derivatives, like this compound, is crucial for their application in various fields. Hagen (1986) explored the molecular structure of thiophene-2-carbonyl chloride, contributing to the knowledge of thiophene derivatives’ structural properties (Hagen, 1986).
Safety and Hazards
5-(Methylthio)thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray of this compound. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-methylsulfanylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVZWVYJDZXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511088 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-21-6 | |
| Record name | 5-(Methylsulfanyl)thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


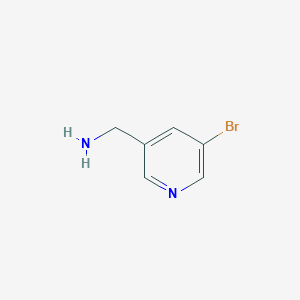
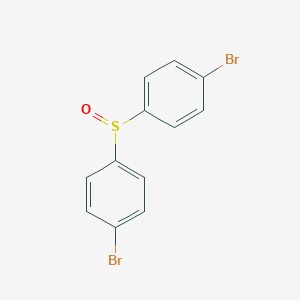
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
